Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
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Overview
Description
Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with a complex structure that includes a carbamate group, a methoxyphenyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 3-methoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
Scientific Research Applications
Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with receptor sites, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
- Carbamic acid, (4-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (3-chlorophenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (3-methylphenyl)-, 2-(4-morpholinyl)ethyl ester
Comparison: Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.
Properties
CAS No. |
112922-85-7 |
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Molecular Formula |
C14H21ClN2O4 |
Molecular Weight |
316.78 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-18-13-4-2-12(3-5-13)15-14(17)20-11-8-16-6-9-19-10-7-16;/h2-5H,6-11H2,1H3,(H,15,17);1H |
InChI Key |
WJWOGZAXIJLNAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl |
Origin of Product |
United States |
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